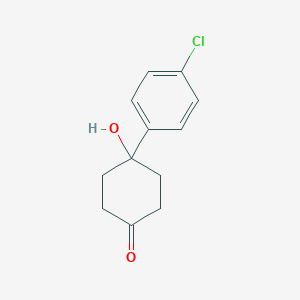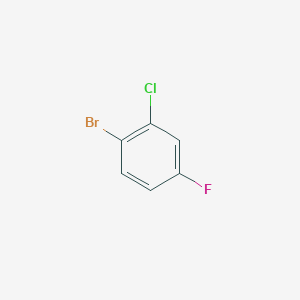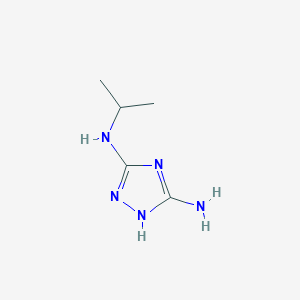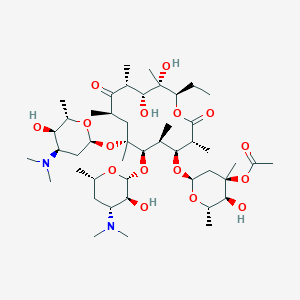
Megalomycin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Megalomycin C is a natural product that is produced by the bacterium Streptomyces megalomyceticus. This compound has been found to have potent antimicrobial activity against a wide range of bacteria, including some that are resistant to other antibiotics. Megalomycin C has also been shown to have antifungal and antitumor properties, making it a promising candidate for further research.
作用機序
Megalomycin C is believed to work by disrupting the bacterial cell wall, which is essential for the survival of many types of bacteria. This compound binds to a specific protein in the cell wall, preventing the formation of peptidoglycan, a key component of the wall. Without a strong cell wall, bacteria are unable to maintain their shape and eventually die. Megalomycin C has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
生化学的および生理学的効果
In addition to its antimicrobial and antitumor properties, megalomycin C has been found to have other biochemical and physiological effects on cells and organisms. This compound has been shown to inhibit the activity of certain enzymes that are involved in the production of DNA and RNA, which are essential for cell growth and division. Megalomycin C has also been found to have immunomodulatory effects, meaning that it can influence the activity of the immune system.
実験室実験の利点と制限
Megalomycin C has several advantages for laboratory experiments, including its potent antimicrobial and antitumor properties, as well as its ability to disrupt the bacterial cell wall. However, this compound can be difficult to synthesize in the laboratory, making it expensive and time-consuming to obtain. Additionally, megalomycin C has not yet been tested extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
Despite its limitations, megalomycin C holds great promise for future research. Some possible future directions for this compound include:
1. Investigating the use of megalomycin C as a treatment for multidrug-resistant bacterial infections.
2. Exploring the potential of megalomycin C as a cancer therapeutic.
3. Further elucidating the mechanism of action of megalomycin C, including its interactions with specific proteins in the bacterial cell wall.
4. Developing more efficient methods for synthesizing megalomycin C in the laboratory.
5. Investigating the immunomodulatory effects of megalomycin C and its potential as an immunotherapy.
Conclusion
Megalomycin C is a natural product with potent antimicrobial and antitumor properties. This compound has been the subject of extensive scientific research, including investigations into its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of bacterial infections and cancer. While megalomycin C has some limitations for laboratory experiments, it holds great promise for future research and development.
合成法
Megalomycin C is a complex molecule that is difficult to synthesize in the laboratory. However, researchers have developed several methods for producing this compound, including fermentation of the producing bacterium and chemical synthesis from simpler precursors. The fermentation method involves growing the bacterium in a culture medium and isolating the compound from the resulting mixture. Chemical synthesis involves assembling the molecule from smaller building blocks using a series of chemical reactions.
科学的研究の応用
Megalomycin C has been the subject of extensive scientific research due to its potent antimicrobial and antitumor properties. Researchers have investigated the mechanism of action of this compound, as well as its biochemical and physiological effects on cells and organisms. Megalomycin C has also been tested in various laboratory experiments to determine its effectiveness against different types of bacteria and tumors.
特性
CAS番号 |
101027-35-4 |
|---|---|
製品名 |
Megalomycin C |
分子式 |
C46H82N2O16 |
分子量 |
919.1 g/mol |
IUPAC名 |
[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-3-hydroxy-2,4-dimethyloxan-4-yl] acetate |
InChI |
InChI=1S/C46H82N2O16/c1-17-32-46(12,56)39(53)24(4)35(50)22(2)20-45(11,64-33-19-31(48(15)16)36(51)27(7)58-33)41(62-43-37(52)30(47(13)14)18-23(3)57-43)25(5)38(26(6)42(55)60-32)61-34-21-44(10,63-29(9)49)40(54)28(8)59-34/h22-28,30-34,36-41,43,51-54,56H,17-21H2,1-16H3/t22-,23+,24+,25+,26-,27+,28+,30-,31-,32-,33+,34+,36+,37+,38+,39-,40+,41-,43-,44-,45-,46-/m1/s1 |
InChIキー |
NUUJSKZDERPQHB-WOEOKSAPSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC(=O)C)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
同義語 |
megalomicin C megalomycin C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)
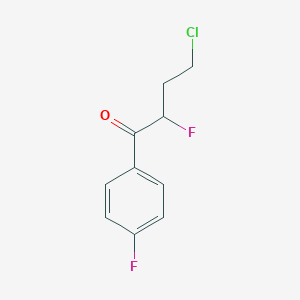
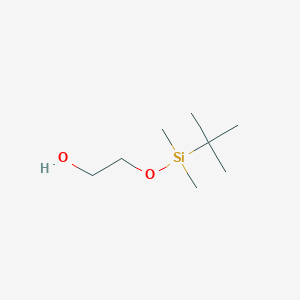
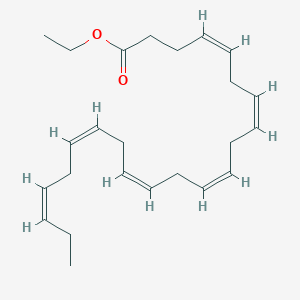
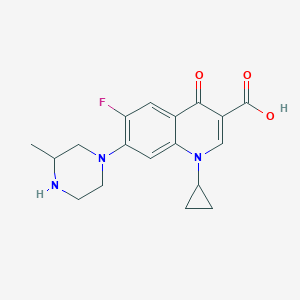
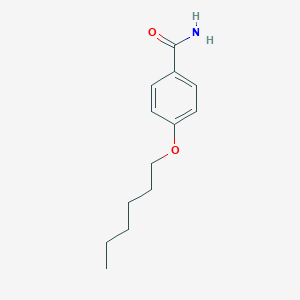
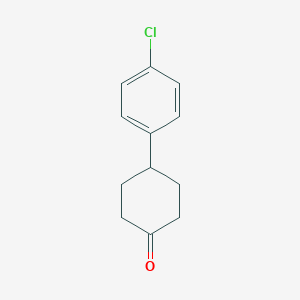
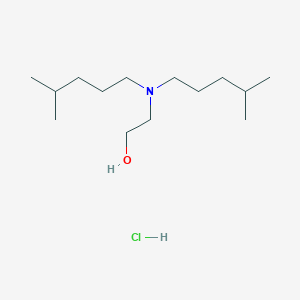
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)
